molecular formula C15H11FOS B8540034 2-(4-Fluorophenyl)-6-methoxybenzo[b]thiophene

2-(4-Fluorophenyl)-6-methoxybenzo[b]thiophene

Cat. No.: B8540034
M. Wt: 258.31 g/mol
InChI Key: FQNRBYOLIFUUDY-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-6-methoxybenzo[b]thiophene is a useful research compound. Its molecular formula is C15H11FOS and its molecular weight is 258.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H11FOS

Molecular Weight

258.31 g/mol

IUPAC Name

2-(4-fluorophenyl)-6-methoxy-1-benzothiophene

InChI

InChI=1S/C15H11FOS/c1-17-13-7-4-11-8-14(18-15(11)9-13)10-2-5-12(16)6-3-10/h2-9H,1H3

InChI Key

FQNRBYOLIFUUDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(S2)C3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 5 mL microwave vial was added a solution of 6-methoxybenzo[b]thiophene (400 mg, 2.44 mmol) in anhydrous DMA (3 mL) followed by 1-bromo-4-fluorobenzene (448 mg, 2.56 mmol), chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-tri-1-propyl-1,1′-biphenyl][2-(2-aminoethyl)phenyl]palladium(II) (BrettPhos palladacycle 1st generation, 97 mg, 0.12 mmol), trimethylacetic acid (746 mg, 7.31 mmol) and potassium carbonate (1.01 g, 7.31 mmol). The microwave vial was sealed, purged with nitrogen and subjected to microwave irradiation at 150° C. for 2 h. Upon completion the reaction mixture was diluted with water and extracted with EtOAc. The combined organic layers were then washed with brine, dried over anhydrous MgSO4, filtered and concentrated in vacuo. The resulting crude material was purified via trituration 2× with heptane and the remaining triturate (containing some product) was concentrated and purified by column chromatography (SiO2, 0-30% EtOAc/Heptane) to afford 2-(4-fluorophenyl)-6-methoxybenzo[b]thiophene (340 mg, 1.32 mmol, 54% yield). 1H NMR (400 MHz, (CD3)2SO) δ ppm=3.79-3.93 (m, 3H), 7.01 (dd, J=8.59, 2.53 Hz, 1H), 7.24-7.42 (m, 2H), 7.56 (d, J=2.53 Hz, 1H), 7.67-7.86 (m, 4H). LC/MS (m/z, MH+): 258.8.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
448 mg
Type
reactant
Reaction Step Two
[Compound]
Name
chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-tri-1-propyl-1,1′-biphenyl][2-(2-aminoethyl)phenyl]palladium(II)
Quantity
97 mg
Type
reactant
Reaction Step Three
Quantity
746 mg
Type
reactant
Reaction Step Four
Quantity
1.01 g
Type
reactant
Reaction Step Five

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